

Unraveling the Biological Targets of Novel Therapeutics: A Technical Guide

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Compound of Interest

Compound Name: Ls-104

Cat. No.: B1675279

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Disclaimer: Initial searches for a compound designated "**Ls-104**" did not yield a specific biologically active molecule. It is highly probable that this designation is an internal code, a novel compound not yet publicly disclosed, or a typographical error. This guide therefore focuses on publicly available information for two promising therapeutic candidates with similar nomenclature: DRP-104 and RE-104 (also known as FT-104), for which substantial scientific data is available.

Section 1: DRP-104 (Sirpiglenastat) - A Tumor-Targeted Metabolic Inhibitor

DRP-104, or sirpiglenastat, is a novel prodrug designed for targeted cancer therapy. It is a prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), which has shown promise in preclinical and clinical studies but was hindered by dose-limiting toxicities. DRP-104 is engineered to be preferentially activated within the tumor microenvironment, thereby minimizing systemic toxicity.^{[1][2][3]}

Biological Target and Mechanism of Action

The primary biological target of DRP-104's active form, DON, is a broad range of enzymes involved in glutamine metabolism.^[4] By mimicking glutamine, DON irreversibly inhibits these enzymes, disrupting multiple metabolic pathways crucial for cancer cell proliferation and survival.^[4] This targeted inhibition of glutamine metabolism not only directly impacts tumor cells but also enhances the anti-tumor immune response.^{[2][5]}

The mechanism of action involves the preferential bioactivation of the inactive prodrug DRP-104 to the active drug DON within the tumor. This targeted delivery results in a significantly higher concentration of DON in tumor tissues compared to gastrointestinal tissues, which are sensitive to its effects.[\[1\]](#)[\[6\]](#) This differential metabolism is key to its improved safety profile.[\[1\]](#)

Quantitative Data

Parameter	Value	Condition	Reference
Tumor Growth Inhibition (TGI)	96% to 101%	MC38 mouse colon cancer model, 0.5 to 1.4 mg/kg	[2]
Tumor vs. GI Exposure to DON	11-fold greater in tumor	In vivo distribution studies	[1] [6]

Experimental Protocols

Target Engagement Assay: To confirm that DRP-104 inhibits glutamine metabolism in vivo, target engagement was measured by assessing the glutamine to glutamate ratio in plasma and tumor samples from MC38 tumor-bearing mice. A significant increase in this ratio indicates the inhibition of the conversion of glutamine to glutamate.[\[2\]](#)

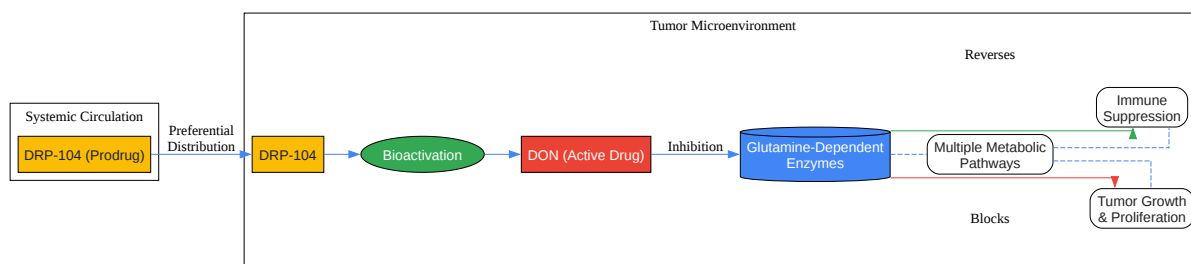
- MC38 tumor-bearing mice were treated with a single subcutaneous dose of DRP-104 (0.5 mg/kg).
- Plasma and tumor tissues were collected at specified time points.
- Metabolites were extracted from the samples.
- The concentrations of glutamine and glutamate were quantified using mass spectrometry.
- The ratio of glutamine to glutamate was calculated to determine the level of target engagement.

In Vivo Antitumor Efficacy Study: The antitumor activity of DRP-104 was evaluated in a syngeneic mouse colon cancer model.

- MC38 cells were implanted into mice.

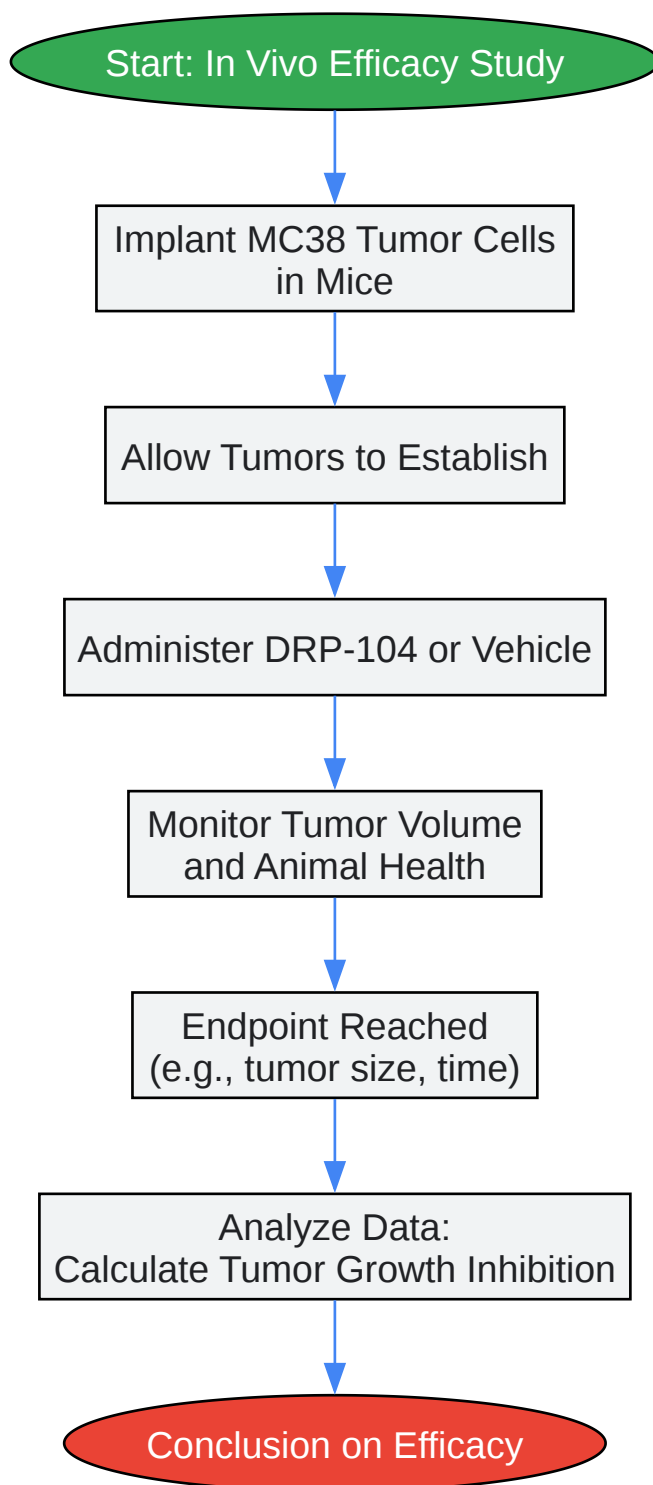
- Once tumors were established, mice were treated with varying doses of DRP-104 (0.5 to 1.4 mg/kg).
- Tumor growth was monitored over time by measuring tumor volume.
- Tumor Growth Inhibition (TGI) was calculated to assess the efficacy of the treatment.[2]

Signaling Pathway and Workflow Diagrams



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Caption: Mechanism of action of DRP-104.



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Caption: Workflow for in vivo efficacy studies of DRP-104.

Section 2: RE-104 (Luvesilocin / FT-104) - A Novel Psychedelic Prodrug

RE-104, also known as FT-104 and by the generic name luvesilocin, is a proprietary prodrug of 4-hydroxy-N,N-diisopropyltryptamine (4-OH-DiPT).^{[7][8][9]} It is being developed as a short-acting psychedelic for the treatment of mental health conditions, with an initial focus on postpartum depression.^{[7][10][11]}

Biological Target and Mechanism of Action

The primary biological target of RE-104's active metabolite, 4-OH-DiPT, is the serotonin 2A receptor (5-HT_{2A}).^{[12][13]} As a potent agonist at this receptor, it produces psychedelic effects similar to those of psilocybin.^{[7][12]} The prodrug design allows for rapid conversion to the active metabolite, leading to a quick onset of action.^[13] A key feature of RE-104 is its shorter duration of psychoactive effects (approximately 3-4 hours) compared to psilocybin, which could offer therapeutic advantages and reduce the clinical resource burden.^{[7][13][14]}

Quantitative Data

Parameter	Value	Condition	Reference
5-HT _{2A} Receptor Binding (K _i)	120 nM	In vitro binding assay	^{[12][15]}
Half-life (t _{1/2}) of active metabolite	40 min	In rats, following subcutaneous administration	^{[12][15]}
Bioavailability	89%	In rats, following subcutaneous administration	^[15]
Psychoactive Duration	~3-4 hours	Phase 1 clinical trial in healthy adults	^{[13][14]}

Experimental Protocols

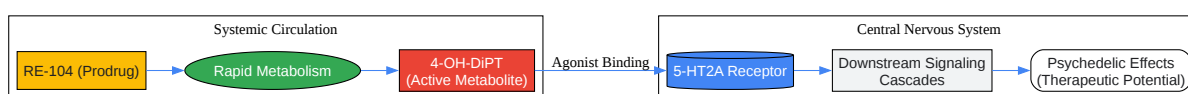
Receptor Binding Assay: To determine the affinity of the active metabolite of RE-104 for the 5-HT_{2A} receptor, a competitive binding assay is performed.

- Cell membranes expressing the human 5-HT2A receptor are prepared.
- A radiolabeled ligand with known affinity for the 5-HT2A receptor is incubated with the membranes.
- Increasing concentrations of the unlabeled active metabolite of RE-104 are added to compete with the radioligand for binding.
- The amount of bound radioactivity is measured.
- The K_i (inhibition constant) is calculated, which represents the concentration of the drug that inhibits 50% of the specific binding of the radioligand.

Pharmacokinetic (PK) Studies in Rats: To understand the absorption, distribution, metabolism, and excretion of RE-104, PK studies are conducted in animal models.

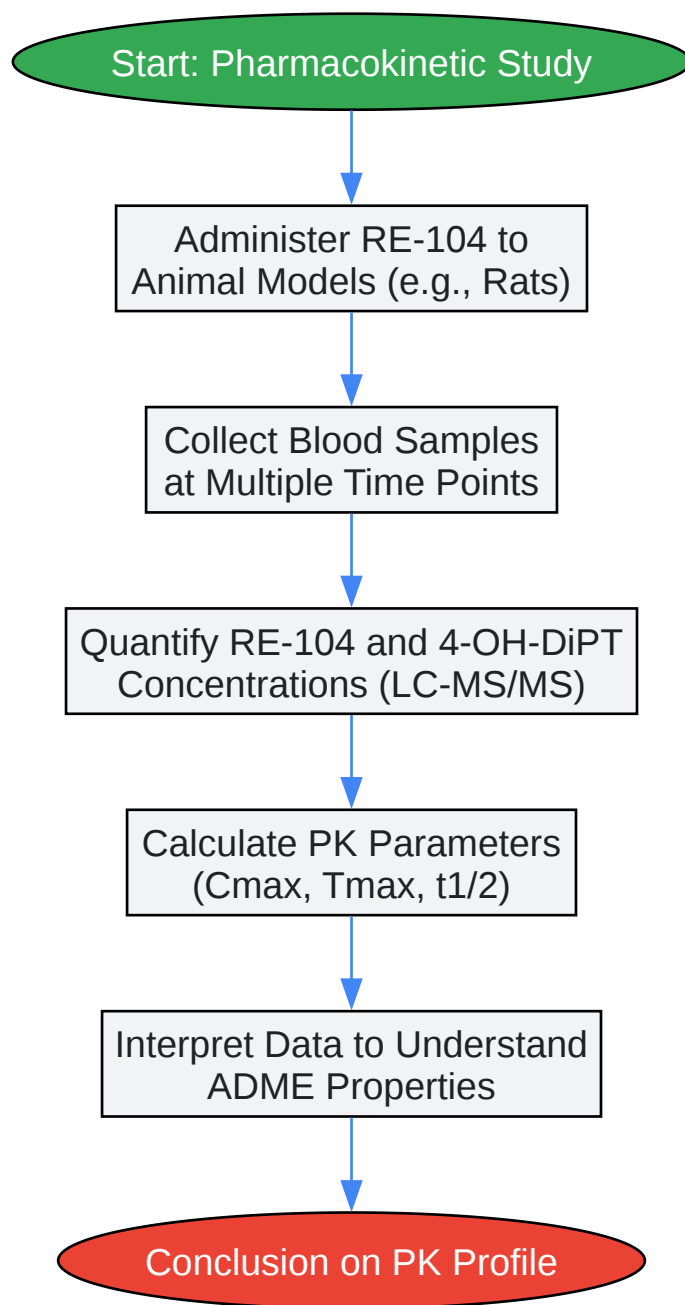
- Rats are administered a subcutaneous dose of RE-104.
- Blood samples are collected at various time points after administration.
- Plasma concentrations of both the prodrug (RE-104) and the active metabolite (4-OH-DiPT) are measured using a validated analytical method, such as LC-MS/MS.
- Pharmacokinetic parameters, including C_{max} (maximum concentration), T_{max} (time to maximum concentration), and $t_{1/2}$ (half-life), are calculated.^{[12][15]}

Signaling Pathway and Workflow Diagrams



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Caption: Mechanism of action of RE-104.



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Caption: Workflow for pharmacokinetic studies of RE-104.

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